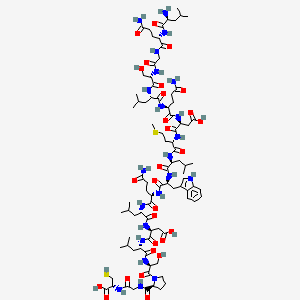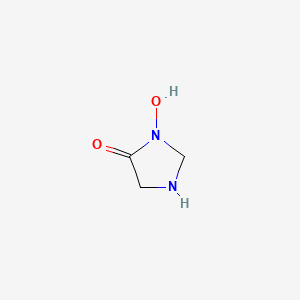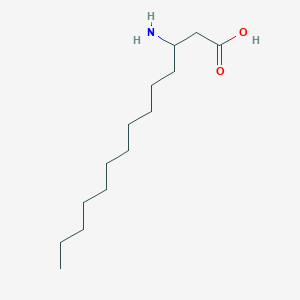
3-Aminotetradecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminotetradecanoic acid is a long-chain amino acid with a 14-carbon backbone and an amino group attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetradecanoic acid can be achieved through several methods. One notable approach involves starting from dodecanoyl chloride. The process includes the enantioselective reduction of an ynone to the corresponding propargylic alcohol, followed by conversion into a protected propargylic amine. The final product, this compound, is obtained by transforming a (phenylseleno)acetylene intermediate into a carboxylic group and subsequent N-deprotection .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale amino acid synthesis typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 3-Aminotetradecanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
科学研究应用
3-Aminotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and potential as a bioactive molecule.
Medicine: Investigated for its antioxidant and cytoprotective properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用机制
The mechanism by which 3-Aminotetradecanoic acid exerts its effects involves its interaction with cellular components. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The compound maintains intracellular glutathione levels, scavenges reactive oxygen species, and inhibits lipid peroxidation .
相似化合物的比较
- 2-Aminotetradecanoic acid
- 14-Aminotetradecanoic acid
- Myristic acid (tetradecanoic acid)
Comparison: 3-Aminotetradecanoic acid is unique due to the position of its amino group on the third carbon, which influences its reactivity and biological activity. In contrast, 2-Aminotetradecanoic acid has the amino group on the second carbon, affecting its chemical properties and applications. Myristic acid, lacking an amino group, serves different roles primarily in lipid metabolism and as a component of fats .
属性
CAS 编号 |
143085-79-4 |
|---|---|
分子式 |
C14H29NO2 |
分子量 |
243.39 g/mol |
IUPAC 名称 |
3-aminotetradecanoic acid |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13H,2-12,15H2,1H3,(H,16,17) |
InChI 键 |
MZHRIDJLZTWHJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
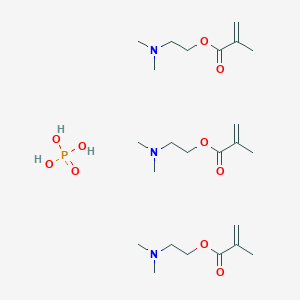
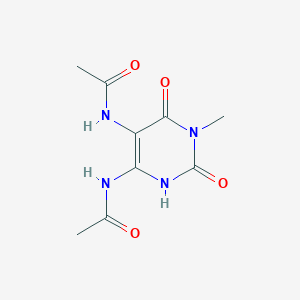
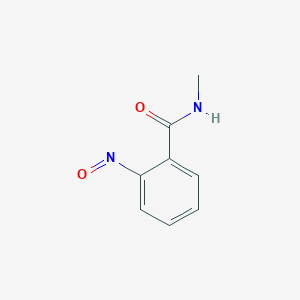
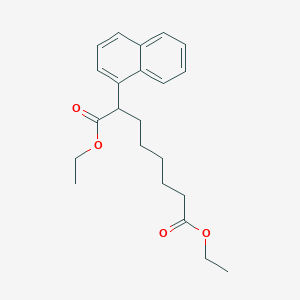
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
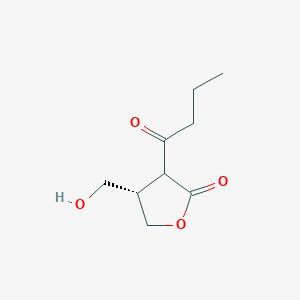
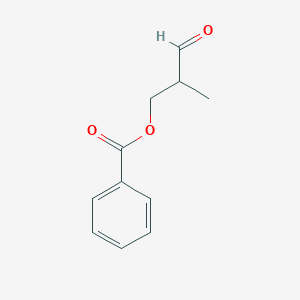
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)

![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
